molecular formula C21H17F2N3O3S2 B12135492 N-(3,4-difluorophenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

N-(3,4-difluorophenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B12135492
M. Wt: 461.5 g/mol
InChI Key: GNFXWTRMCUXYMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-Difluorophenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a structurally complex acetamide derivative featuring a thieno[2,3-d]pyrimidinone core. This heterocyclic scaffold is notable for its presence in bioactive molecules, particularly antimicrobial agents . Key structural elements include:

  • 3-(Furan-2-ylmethyl) substituent: A furan-derived alkyl group that may enhance solubility or modulate target binding compared to simpler alkyl chains.
  • 5,6-Dimethyl groups: These substituents likely influence steric and electronic properties of the core.
  • N-(3,4-Difluorophenyl) acetamide side chain: The fluorinated aromatic ring enhances lipophilicity and may affect pharmacokinetic properties .

The compound’s design aligns with trends in medicinal chemistry, where fluorinated arylacetamides and heterocyclic cores are exploited for their bioactivity and stability .

Properties

Molecular Formula

C21H17F2N3O3S2

Molecular Weight

461.5 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-2-[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C21H17F2N3O3S2/c1-11-12(2)31-19-18(11)20(28)26(9-14-4-3-7-29-14)21(25-19)30-10-17(27)24-13-5-6-15(22)16(23)8-13/h3-8H,9-10H2,1-2H3,(H,24,27)

InChI Key

GNFXWTRMCUXYMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC(=C(C=C3)F)F)CC4=CC=CO4)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues in the Thieno[2,3-d]pyrimidinone Family

Several analogues share the thieno[2,3-d]pyrimidinone core but differ in substituents, as summarized in Table 1:

Compound Name Core Modification Substituents at Position 3 Acetamide Side Chain Biological Activity (if reported) Source
N-(3,4-Difluorophenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide Thieno[2,3-d]pyrimidinone 3-(Furan-2-ylmethyl), 5,6-dimethyl N-(3,4-Difluorophenyl) Not reported Target compound
N-(2,4-Difluorophenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide Thieno[2,3-d]pyrimidinone 3-Ethyl, 5,6-dimethyl N-(2,4-Difluorophenyl) Not reported
2-{[6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(3-chloro-4-fluorophenyl)acetamide Thieno[2,3-d]pyrimidinone 6-(Benzimidazol-2-yl), 3,5-dimethyl N-(3-Chloro-4-fluorophenyl) Antimicrobial activity (Staphylococcus aureus, E. coli)

Key Observations :

  • The benzimidazolyl substituent in may enhance DNA intercalation or enzyme inhibition due to its planar aromaticity.
  • Fluorophenyl Variants : The 3,4-difluorophenyl group in the target compound vs. 2,4-difluorophenyl in alters electronic distribution and steric interactions, which could influence target binding or metabolic stability .
Analogues with Alternative Heterocyclic Cores

Compounds with pyrido[2,3-d]pyrimidinone or chromeno[2,3-d]pyrimidinone cores exhibit distinct electronic and steric profiles (Table 2):

Compound Name Core Structure Substituents Acetamide Side Chain Source
2-{[3-(4-Fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide Pyrido[2,3-d]pyrimidinone 3-(4-Fluorobenzyl) N-(2-Fluorophenyl)
N-(3,4-Dimethylphenyl)-2-[[2-(4-fluorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide Chromeno[2,3-d]pyrimidinone 2-(4-Fluorophenyl), 9-methyl N-(3,4-Dimethylphenyl)

Key Observations :

  • Pyrido vs. Thieno Cores: The pyrido[2,3-d]pyrimidinone in replaces sulfur with nitrogen, altering electronic properties and hydrogen-bonding capacity. This may shift activity toward kinase inhibition or other nitrogen-sensitive targets.
Pharmacological and Physicochemical Implications
  • Antimicrobial Potential: The benzimidazolyl-containing analogue in showed activity against Gram-positive bacteria, suggesting that the thieno[2,3-d]pyrimidinone core is compatible with antimicrobial targeting. The target compound’s furan substituent may similarly disrupt microbial enzymes or membranes.
  • Hydrogen-Bonding Patterns : Crystallographic studies of related acetamides (e.g., ) reveal N–H···O hydrogen bonds forming infinite chains, which stabilize the crystal lattice. The furan oxygen in the target compound may participate in similar interactions, affecting solubility and crystallization behavior.
  • Metabolic Stability : Fluorine atoms in the acetamide side chain reduce metabolic degradation by blocking cytochrome P450 oxidation sites, a feature shared with analogues in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.